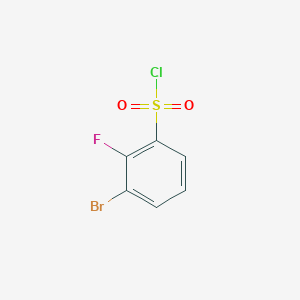

3-Bromo-2-fluorobenzenesulfonylchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIVRVSTKMVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-fluorobenzenesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluorobenzenesulfonyl Chloride

3-Bromo-2-fluorobenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a reactive sulfonyl chloride group for sulfonamide formation, makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of a robust and modern synthetic route to 3-bromo-2-fluorobenzenesulfonyl chloride, focusing on the Sandmeyer-type reaction from 3-bromo-2-fluoroaniline. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the rationale behind the choice of reagents and reaction conditions, in line with the principles of scientific integrity and practical application.

Introduction: The Strategic Importance of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The availability of diverse and functionalized sulfonyl chlorides is therefore a critical bottleneck in the discovery and development of new chemical entities.

3-Bromo-2-fluorobenzenesulfonyl chloride offers a trifecta of functionalities that make it a particularly strategic building block:

-

The Sulfonyl Chloride Group: This is the primary reactive handle for the formation of sulfonamides.

-

The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

-

The Bromine Atom: The bromine atom serves as a versatile point for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][4]

This unique combination of features allows for the rapid construction of complex molecular architectures and the exploration of a broad chemical space in drug discovery programs.

The Synthetic Route: A Modern Approach to the Sandmeyer Reaction

The most reliable and scalable method for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride is a modification of the classic Sandmeyer reaction. This approach begins with the readily available starting material, 3-bromo-2-fluoroaniline. The overall transformation is a two-step process that is often performed in a single pot:

-

Diazotization: The amino group of 3-bromo-2-fluoroaniline is converted into a diazonium salt using a nitrite source in an acidic medium.

-

Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO2) in the presence of a copper catalyst to yield the desired sulfonyl chloride.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride.

Mechanistic Considerations and Rationale for Reagent Selection

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sandmeyer reaction for the synthesis of sulfonyl chlorides is a radical process initiated by a single-electron transfer (SET) from a copper(I) species to the diazonium salt.

Diazotization: The first step is the formation of the arenediazonium salt. In the presence of a strong acid like HCl, sodium nitrite is protonated to form nitrous acid (HONO), which then generates the nitrosonium ion (NO+). The amino group of 3-bromo-2-fluoroaniline acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed. This process is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[5]

Chlorosulfonylation: The subsequent chlorosulfonylation step is where the choice of reagents is critical for success.

-

Sulfur Dioxide (SO2) Source: Traditionally, this reaction is performed by bubbling gaseous SO2 through the reaction mixture. However, SO2 is a toxic and corrosive gas, making it difficult to handle in a laboratory setting. A significant advancement in this area is the use of a stable, solid SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[6][7] DABSO is an easily handled solid that releases SO2 in a controlled manner under the reaction conditions, improving safety and reproducibility.[6][7]

-

Copper Catalyst: A copper catalyst, typically CuCl or CuCl2, is essential for the reaction to proceed efficiently.[1][8] The active catalytic species is Cu(I), which initiates the radical process by reducing the diazonium salt to an aryl radical, with the concomitant release of nitrogen gas. The aryl radical then reacts with SO2 to form an arylsulfonyl radical. This radical is then oxidized by Cu(II) to form the sulfonyl chloride and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

The key steps of the catalytic cycle are depicted in the following diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. pure.mpg.de [pure.mpg.de]

reactivity of 3-Bromo-2-fluorobenzenesulfonyl chloride with amines.

An In-Depth Technical Guide to the Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride with Amines

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride with primary and secondary amines, a cornerstone reaction for the synthesis of novel sulfonamides in drug discovery and materials science. We will delve into the intricate interplay of electronic and steric effects governed by the unique substitution pattern of the aryl ring. This document moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into reaction optimization, mechanism, and potential competing pathways. Detailed, self-validating experimental protocols are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Aryl Sulfonamides

Aryl sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs, including antibiotics, diuretics, and anticancer agents.[1][2] Their chemical and metabolic stability, coupled with their ability to act as hydrogen bond donors and acceptors, makes them valuable bioisosteres for amides.[3] The most common and robust method for their synthesis is the coupling of an amine with an aryl sulfonyl chloride.[1][4]

3-Bromo-2-fluorobenzenesulfonyl chloride is a particularly interesting building block. The presence of three distinct functionalities—the highly reactive sulfonyl chloride, a bromine atom suitable for cross-coupling, and a fluorine atom—offers multiple avenues for subsequent molecular elaboration. However, the ortho-fluoro and meta-bromo substituents profoundly influence the reactivity at the sulfonyl group, creating a unique chemical landscape that researchers must navigate with precision. This guide illuminates that landscape.

Physicochemical Properties and Safety Profile

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.

Table 1: Properties of 3-Bromo-2-fluorobenzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 1214372-19-6 | [5] |

| Molecular Formula | C₆H₃BrClFO₂S | [5] |

| Molecular Weight | 273.51 g/mol | |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥95% | [5] |

Safety and Handling:

3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance.[5][6] The material can cause severe skin burns and eye damage.[5][6] It is also highly sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Measures: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All glassware and solvents must be scrupulously dried to prevent hydrolysis.[7] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6]

The Core Reaction: Sulfonamide Formation

The reaction of 3-bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

General Mechanism

The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack is followed by the expulsion of the chloride ion, an excellent leaving group, to form the sulfonamide. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[7][8]

Caption: General mechanism for sulfonamide formation.

Causality of Substituent Effects

The reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride is a delicate balance of electronic activation and steric hindrance.

-

Electronic Effects: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing. This effect is amplified by the substituents on the aromatic ring.

-

Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[9] This effect significantly increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. This activation outweighs the barrier of breaking the strong S-Cl bond, as the initial attack is the rate-determining step.[10]

-

Meta-Bromo Group: Bromine also exerts a net electron-withdrawing effect through induction (-I), further enhancing the electrophilicity of the sulfur atom.

-

-

Steric Effects: The fluorine atom, being positioned ortho to the sulfonyl chloride group, introduces steric bulk near the reaction center. While fluorine is the smallest halogen, its presence can still hinder the approach of bulky secondary amines or sterically demanding primary amines (e.g., tert-butylamine).[11][12] This effect is a critical consideration in experimental design, as it may necessitate longer reaction times or higher temperatures for sterically encumbered nucleophiles.

Competing Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

A crucial consideration when working with this substrate is the potential for a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The aryl ring is activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl group.[10]

-

Mechanism: An amine could potentially attack the carbon atom bearing the fluorine, displacing it. This is plausible because fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions when the ring is sufficiently activated.[10] The rate-determining step is the initial nucleophilic attack, which forms a stabilized carbanion intermediate (a Meisenheimer complex).[9][13]

-

Selectivity: In most cases, the reaction at the sulfonyl chloride group is significantly faster and more favorable than SNAr.[14] The sulfur atom is more electrophilic and the chloride is a better leaving group under these conditions than fluoride. However, under forcing conditions (high temperatures, very strong nucleophiles, or with less reactive sulfonyl functionalities like sulfonyl fluorides), SNAr can become a significant side reaction.[3][14] Researchers should be vigilant for the formation of SNAr byproducts, particularly when using highly nucleophilic, non-bulky amines.

References

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-fluorobenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a reagent's physicochemical properties is paramount for its effective application. This guide provides a detailed examination of the solubility and stability of 3-Bromo-2-fluorobenzenesulfonyl chloride, a key intermediate in organic synthesis. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and presents robust, field-proven protocols for its empirical characterization.

Introduction: The Profile of a Versatile Reagent

3-Bromo-2-fluorobenzenesulfonyl chloride (C₆H₃BrClFO₂S) is an aromatic sulfonyl chloride featuring a unique substitution pattern that offers multiple avenues for synthetic diversification. The presence of bromo, fluoro, and sulfonyl chloride moieties on the benzene ring makes it a valuable building block for introducing complex functionalities into target molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.

However, the very reactivity that makes this compound synthetically useful also dictates its stability and handling requirements. The sulfonyl chloride group is highly susceptible to nucleophilic attack, especially by water, leading to hydrolysis. This inherent reactivity profile governs its solubility in various solvents and its stability under different storage and reaction conditions. This guide is structured to provide both a theoretical framework for understanding these properties and a practical set of methodologies for their precise determination.

Part 1: The Stability Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The utility of any chemical reagent is fundamentally linked to its stability. For sulfonyl chlorides, the primary degradation pathway of concern is hydrolysis, but thermal and photolytic decomposition can also be relevant factors.

Core Concepts in Stability

Aromatic sulfonyl chlorides are electrophilic compounds that readily react with nucleophiles. The most common degradation pathway is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a reaction that is often catalyzed by acid or base. The stability of sulfonyl halides generally follows the order: fluorides > chlorides > bromides > iodides.[1]

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and bromo substituents in the target molecule, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack and hydrolysis.[2][3] This is consistent with studies on various substituted benzenesulfonyl chlorides where hydrolysis rates were found to follow the Hammett equation.[3][4]

Besides hydrolysis, thermal decomposition can occur, which may involve the cleavage of the carbon-sulfur or sulfur-chlorine bonds, potentially leading to the extrusion of sulfur dioxide.[5][6]

Caption: General pathway for the hydrolysis of an aromatic sulfonyl chloride.

Inferred Stability Based on Analogous Compounds

| Compound | Stability Characteristics | Reference |

| Benzenesulfonyl chloride | Stable in cold water, but decomposes in hot water.[7][8] Incompatible with bases.[7] | [7][8] |

| 4-Fluorobenzenesulfonyl chloride | Moisture sensitive; contact with water liberates toxic gas.[9] | [9] |

| 3-Bromobenzenesulfonyl chloride | Corrosive; causes severe skin burns and eye damage.[10] Reacts with water. | [10] |

| Heteroaromatic Sulfonyl Chlorides | Stability is highly dependent on the nature and position of heteroatoms and substituents. Many are prone to SO₂ extrusion or hydrolysis.[5][11] | [5][11] |

Experimental Protocol for Determining Hydrolytic Stability

This protocol outlines a forced degradation study to determine the stability of 3-Bromo-2-fluorobenzenesulfonyl chloride under neutral, acidic, and basic conditions. The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is ideal for separating the parent compound from its more polar sulfonic acid degradant.[12]

Objective: To quantify the rate of hydrolysis at a given temperature across a range of pH values.

Materials and Equipment:

-

3-Bromo-2-fluorobenzenesulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (for neutral pH)

-

HPLC system with a UV detector and a C18 column

-

Constant temperature bath or incubator

-

Volumetric flasks, pipettes, and vials

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of 3-Bromo-2-fluorobenzenesulfonyl chloride at approximately 1 mg/mL in acetonitrile. This organic solvent prevents premature hydrolysis.[13]

-

-

Reaction Media Preparation:

-

Prepare three aqueous solutions: 0.1 M HCl (acidic), a neutral buffer (e.g., pH 7.0 phosphate buffer), and 0.1 M NaOH (basic).

-

-

Initiation of Degradation Study:

-

For each condition, add a small aliquot of the stock solution to a larger volume of the pre-heated (e.g., 60°C) aqueous reaction medium to achieve a final concentration of approximately 100 µg/mL.[14] The ratio of aqueous medium to acetonitrile should be high (e.g., 9:1) to ensure the degradation conditions are dominant.

-

Immediately vortex the mixture and consider this "time zero" (T₀).

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[14]

-

For the acidic and basic samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to quench the reaction.

-

Dilute the samples, if necessary, with the HPLC mobile phase.

-

-

HPLC Analysis:

-

Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of resolving the peak for 3-Bromo-2-fluorobenzenesulfonyl chloride from any degradation products.

-

Monitor the disappearance of the parent compound's peak area over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the parent compound versus time for each condition.

-

The slope of this line corresponds to the negative of the pseudo-first-order rate constant (-k) for the degradation.

-

Part 2: The Solubility Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride

Solubility is a critical parameter that dictates the choice of solvents for reactions, purifications, and formulations. The principle of "like dissolves like" is the guiding tenet for predicting solubility.

Theoretical Solubility Considerations

3-Bromo-2-fluorobenzenesulfonyl chloride is a polar molecule due to the highly polar sulfonyl chloride group and the electronegative halogen substituents. However, the benzene ring provides significant nonpolar character.

-

Aprotic Solvents: It is expected to be readily soluble in a wide range of common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, acetone, and ethyl acetate.[15]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane or toluene may be more limited but still possible.

-

Protic Solvents: It is expected to be insoluble in water, as the rate of hydrolysis is likely faster than the rate of dissolution.[7][8] Similarly, it will react with alcohols (alcoholysis) to form sulfonate esters, making these solvents unsuitable for storage, though they can be used as reagents.[16]

Inferred Solubility Based on Analogous Compounds

The solubility of benzenesulfonyl chloride and its derivatives provides a strong indication of the expected behavior of the title compound.

| Solvent | Compound | Solubility | Reference |

| Water | Benzenesulfonyl chloride | Insoluble (reacts) | [8][17] |

| Diethyl Ether | Benzenesulfonyl chloride | Soluble | [8][15] |

| Chloroform | Benzenesulfonyl chloride | Soluble | [15] |

| Ethanol | Benzenesulfonyl chloride | Soluble (reacts) | [8] |

| Dichloromethane | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |

| Acetone | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |

Experimental Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of 3-Bromo-2-fluorobenzenesulfonyl chloride in selected aprotic solvents at a controlled temperature.

Materials and Equipment:

-

3-Bromo-2-fluorobenzenesulfonyl chloride

-

Selected solvents (e.g., DCM, THF, Acetonitrile, Toluene)

-

Analytical balance

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC or UV-Vis spectrophotometer

Caption: Experimental workflow for the shake-flask solubility measurement.

Methodology:

-

Sample Preparation:

-

Add an excess amount of 3-Bromo-2-fluorobenzenesulfonyl chloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Collection:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectroscopy.

-

The calibration curve should be prepared using accurately weighed standards of 3-Bromo-2-fluorobenzenesulfonyl chloride dissolved in the same solvent.

-

-

Calculation:

-

Using the concentration of the diluted sample determined from the calibration curve, back-calculate the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Part 3: Safe Handling and Storage

Given their reactivity, all sulfonyl chlorides must be handled with appropriate care.

-

Handling: 3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[10][18] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19] An eyewash station and safety shower should be readily accessible.[19]

-

Storage: This compound is moisture-sensitive.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong bases, and oxidizing agents.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life.

Conclusion

While specific empirical data for 3-Bromo-2-fluorobenzenesulfonyl chloride remains to be published, a strong, predictive understanding of its solubility and stability can be derived from the well-established principles of physical organic chemistry and data from analogous compounds. It is anticipated to be a reactive, moisture-sensitive compound with good solubility in aprotic organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data required for their specific applications, ensuring the reliable and safe use of this versatile synthetic building block.

References

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 18. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of Tunable Electrophiles in Synthesis

An In-depth Technical Guide to the Electrophilicity of the 3-Bromo-2-fluorobenzenesulfonyl Chloride Sulfur Atom

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their role as powerful electrophiles.[1][2] The sulfur atom, in its high S(VI) oxidation state and bonded to three electronegative atoms (two oxygens, one chlorine), is inherently electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of sulfonamides and sulfonate esters—motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3]

In drug discovery, the ability to fine-tune the reactivity of a sulfonyl chloride is of paramount importance. It allows chemists to perform late-stage functionalization on complex molecular scaffolds, often containing sensitive functional groups that would not survive harsh reaction conditions.[4][5] The reactivity of an aryl sulfonyl chloride is not static; it is exquisitely controlled by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, while electron-donating groups (EDGs) diminish it.[6]

This guide provides an in-depth analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride , a specialized reagent whose substitution pattern is designed to create a highly activated electrophilic sulfur center. We will dissect the electronic contributions of each component of the molecule to understand the causality behind its heightened reactivity and explore how this property can be quantified and leveraged in a research and development setting.

Fundamental Principles of Electrophilicity in Aryl Sulfonyl Chlorides

The reactivity of an aryl sulfonyl chloride in a nucleophilic substitution reaction is dictated by the magnitude of the partial positive charge (δ+) on the sulfur atom. A greater δ+ charge leads to a stronger electrostatic attraction for an incoming nucleophile and a lower activation energy for the reaction. This electrophilicity is modulated by a delicate interplay of two primary electronic phenomena originating from the aromatic ring substituents: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[7][8] Highly electronegative substituents, such as halogens, pull electron density away from the aromatic ring, an action denoted as a negative inductive (-I) effect. This withdrawal of electron density from the ring, in turn, pulls density from the sulfonyl group's sulfur atom, increasing its electrophilicity.

-

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[8][9] Substituents with lone pairs of electrons, such as halogens, can donate this electron density into the ring's π-system, a phenomenon known as a positive resonance (+R) effect.[7][10] This donation increases the electron density of the ring, which can counteract the inductive effect and decrease the sulfur atom's electrophilicity.

For halogen substituents, the electron-withdrawing inductive effect (-I) is significantly stronger and ultimately dominates over their weaker electron-donating resonance effect (+R), resulting in a net deactivation of the benzene ring.[7][11] However, the positioning of these substituents is critical in determining their precise influence on a distal reactive center like the sulfonyl chloride group.

Structural Analysis: Deconstructing the Electronics of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The exceptional electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride arises from the powerful and synergistic electron-withdrawing nature of its three key functional groups: the ortho-fluoro substituent, the meta-bromo substituent, and the sulfonyl chloride group itself.

Caption: Cumulative electronic effects in 3-Bromo-2-fluorobenzenesulfonyl chloride.

-

The 2-Fluoro Substituent (Ortho): Fluorine is the most electronegative element. Positioned ortho to the sulfonyl chloride, it exerts a powerful -I effect, withdrawing electron density through the C-F and C-C sigma bonds. This effect significantly lowers the electron density of the entire aromatic system, which in turn strongly pulls density from the sulfur atom.

-

The 3-Bromo Substituent (Meta): While bromine also possesses a strong -I effect and a weak +R effect, its position is key. Resonance effects are primarily expressed at the ortho and para positions. At the meta position, the influence of the +R effect is negligible. Therefore, the bromine atom acts almost exclusively as an electron-withdrawing group via its -I effect, further depleting the ring of electron density.

-

The Sulfonyl Chloride Group (-SO₂Cl): This group is itself one of the most powerful EWGs, exhibiting both strong -I and -R effects.

The result is a "perfect storm" of electron withdrawal. The cumulative inductive pull from the ortho-fluoro and meta-bromo substituents makes the aromatic ring exceptionally electron-poor. This electron-deficient ring provides very little shielding for the already electrophilic sulfonyl group, causing the partial positive charge on the sulfur atom to be significantly magnified.

Quantitative Data Summary

To contextualize the electronic impact of these substituents, we can examine their Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing character.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |

| Fluorine | Ortho (2) | Strong (-I) | Weak (+R) | σₚ = +0.06 |

| Bromine | Meta (3) | Strong (-I) | Negligible (+R) | σₘ = +0.39 |

| -SO₂Cl | Para (Ref) | Strong (-I) | Strong (-R) | σₚ = +0.68 |

Note: Hammett constants are typically measured from para (σₚ) and meta (σₘ) positions. The values shown provide a standardized measure of their electronic influence. The ortho effect is more complex due to steric contributions but is strongly electron-withdrawing.

The large, positive σₘ value for bromine confirms its powerful inductive withdrawal at the meta position. This synergistic combination of effects makes the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride a significantly "harder" and more reactive electrophile than in simpler analogues like benzenesulfonyl chloride.

Experimental and Computational Methodologies for Validation

Theoretical predictions of electrophilicity must be supported by robust experimental or computational evidence. For researchers and drug developers, two primary workflows can be employed to validate and quantify the reactivity of this reagent.

A. Computational Analysis via Density Functional Theory (DFT)

DFT calculations are a powerful tool for probing the electronic structure of molecules. By calculating the partial atomic charges, one can obtain a quantitative measure of the electrophilicity of the sulfur atom.

-

Molecule Construction: Build the 3D structure of 3-Bromo-2-fluorobenzenesulfonyl chloride and, for comparison, benzenesulfonyl chloride using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[12]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Population Analysis: Perform a single-point energy calculation using the optimized geometry. Request a population analysis (e.g., Natural Bond Orbital - NBO, or Mulliken) to compute the partial atomic charges on each atom.

-

Data Interpretation: Compare the calculated partial charge on the sulfur atom of 3-Bromo-2-fluorobenzenesulfonyl chloride with that of the sulfur atom in the reference benzenesulfonyl chloride. A significantly more positive charge on the substituted compound provides quantitative evidence of its enhanced electrophilicity.

Caption: Workflow for computational analysis of electrophilicity.

B. Kinetic Analysis via Reaction Rate Studies

A classical method to determine electrophilicity is to measure the rate of reaction with a standard nucleophile. Studies correlating the structure of aryl sulfonyl chlorides with their reactivity have shown that these reactions follow the Hammett equation, where electron-withdrawing substituents lead to a significant increase in the reaction rate.[13][14]

-

Reaction Setup: Prepare two parallel reactions in a suitable solvent (e.g., acetonitrile) at a constant temperature. In one, react 3-Bromo-2-fluorobenzenesulfonyl chloride with a nucleophile (e.g., aniline). In the other, react benzenesulfonyl chloride with the same nucleophile at the same concentration.

-

Rate Monitoring: Monitor the disappearance of the starting material or the appearance of the sulfonamide product over time using an appropriate analytical technique (e.g., HPLC, ¹H NMR spectroscopy).

-

Rate Constant Calculation: Determine the second-order rate constant (k) for each reaction.

-

Analysis: The ratio of the rate constants (k_substituted / k_unsubstituted) provides a direct experimental measure of the relative reactivity and, by extension, the enhanced electrophilicity imparted by the bromo and fluoro substituents.

Implications and Applications in Drug Development

The heightened electrophilicity of 3-Bromo-2-fluorobenzenesulfonyl chloride is not merely a theoretical curiosity; it is a designed feature that translates into significant practical advantages in synthesis.

-

Reaction with Weak Nucleophiles: The highly activated sulfur center can react efficiently with weakly nucleophilic amines or alcohols, which might fail to react or react too slowly with standard sulfonyl chlorides. This expands the scope of accessible sulfonamide and sulfonate ester derivatives.

-

Milder Reaction Conditions: The enhanced reactivity often allows reactions to proceed under milder conditions (e.g., lower temperatures, no need for strong base catalysts). This is crucial for late-stage functionalization, where complex drug candidates with sensitive functional groups must be modified without decomposition.[4]

-

Overcoming Steric Hindrance: In cases where a nucleophile is sterically hindered, a more powerful electrophile is required to drive the reaction to completion. The title compound serves this purpose effectively.

In essence, 3-Bromo-2-fluorobenzenesulfonyl chloride is a high-performance building block, enabling chemists to forge challenging S-N and S-O bonds that are critical for constructing novel therapeutic agents.

Conclusion

The electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride is a textbook example of rational reagent design. The strategic placement of two powerful, inductively electron-withdrawing halogen substituents—a fluorine atom at the ortho position and a bromine atom at the meta position—acts in concert with the inherent electron-withdrawing nature of the sulfonyl chloride group. This synergy creates an exceptionally electron-deficient sulfur center, rendering it a highly potent electrophile. This property, verifiable through both computational modeling and kinetic studies, translates into tangible synthetic advantages, empowering researchers to access a broader range of complex molecular architectures under mild conditions, thereby accelerating the process of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide delves into the untapped potential of derivatives synthesized from 3-Bromo-2-fluorobenzenesulfonyl chloride. The strategic placement of bromo and fluoro substituents on the phenyl ring presents a unique scaffold, potentially modulating physicochemical properties such as lipophilicity and electronic distribution, thereby influencing biological activity and pharmacokinetic profiles. We will explore the synthesis, potential biological activities, and key experimental protocols relevant to the evaluation of these promising compounds.

The Sulfonamide Scaffold in Medicinal Chemistry

Sulfonamides, characterized by the -SO₂NH- functional group, were the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic era.[3] Their utility has since expanded dramatically, with sulfonamide-based drugs now used to treat a multitude of conditions including cancer, viral infections, inflammation, glaucoma, epilepsy, and diabetes.[1][2][3][4][5] The versatility of the sulfonamide moiety stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA) and to participate in strong hydrogen bonding interactions with various enzyme active sites.[3][5]

The 3-Bromo-2-fluorobenzenesulfonyl chloride building block is of particular interest. The electron-withdrawing nature of the fluorine atom and the steric and electronic influence of the bromine atom can significantly alter the reactivity of the sulfonyl chloride group and the binding affinity of the resulting derivatives to their biological targets. This guide provides a framework for exploring these derivatives as novel therapeutic candidates.

Synthesis of Novel Derivatives

The primary route to synthesizing a library of novel therapeutic candidates from 3-Bromo-2-fluorobenzenesulfonyl chloride is through its reaction with a diverse range of primary or secondary amines. This nucleophilic substitution reaction at the sulfonyl group is a robust and high-yielding method for generating sulfonamides.

General Synthetic Workflow

The fundamental reaction involves the condensation of 3-Bromo-2-fluorobenzenesulfonyl chloride with an amine (R¹R²NH) in the presence of a base (like pyridine or triethylamine) and an appropriate solvent (such as dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Representative Synthesis

This protocol describes a general procedure for the synthesis of a novel sulfonamide derivative.

-

Preparation: To a solution of a selected primary or secondary amine (1.1 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask, add pyridine (1.5 mmol). Cool the mixture to 0°C in an ice bath.

-

Reaction: Slowly add a solution of 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15 minutes with constant stirring.

-

Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Potential Biological Activities

While data specific to 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives is emerging, the broader class of benzenesulfonamides exhibits a remarkable range of pharmacological effects. This scaffold serves as a template for designing agents with potential anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Structurally novel sulfonamide derivatives have shown significant antitumor activity through diverse mechanisms.[7][8][9]

-

Mechanism of Action: Key mechanisms include the inhibition of carbonic anhydrases (CAs) overexpressed in tumors, disruption of the cell cycle (typically causing G1 phase arrest), interference with microtubule assembly, and inhibition of angiogenesis.[7][8][9][10]

-

Targeted Inhibition: Certain derivatives act as potent and selective inhibitors of specific enzymes crucial for cancer progression, such as Polo-like kinase 4 (PLK4), which is a key regulator of cell mitosis.[11] For example, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 showed potent PLK4 inhibitory activity (IC₅₀ = 0.1 nM) and significant anti-proliferative effects against MCF-7 breast cancer cells.[11]

Caption: Inhibition of CA IX in tumor cells by sulfonamides.

Table 1: Representative Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Target | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| K22 | PLK4 | MCF-7 (Breast) | 1.3 µM | [11] |

| Thiophene-based analog | Not specified | MCF-7 (Breast) | Lower than Doxorubicin | [12] |

| Indisulam | Cell Cycle | Various | Sub-micromolar |[1] |

Antimicrobial Activity

The foundational activity of sulfonamides is their ability to combat bacterial infections.[2][4]

-

Mechanism of Action: They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][3][5] Since humans obtain folate from their diet, this pathway is an excellent selective target.[3] This inhibition is bacteriostatic, meaning it halts bacterial growth and multiplication.[3]

-

Spectrum: Sulfonamides are effective against a wide range of Gram-positive and Gram-negative bacteria, including species of Streptococcus, Staphylococcus, Salmonella, and Escherichia coli.[1][4][5]

Caption: Sulfonamide inhibition of bacterial folic acid synthesis.

Table 2: Antimicrobial Activity of Benzenesulfonamide Carboxamides

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4d | E. coli | 6.72 mg/mL | [6] |

| 4h | S. aureus | 6.63 mg/mL | [6] |

| 4a | P. aeruginosa | 6.67 mg/mL | [6] |

| 4e | C. albicans | 6.63 mg/mL |[6] |

Enzyme Inhibition

Beyond DHPS, benzenesulfonamides are renowned for their ability to inhibit other key enzymes.

-

Carbonic Anhydrase (CA) Inhibition: This is a major area of investigation. CAs are involved in numerous physiological processes, and their inhibition can lead to diuretic, anti-glaucoma, and anticonvulsant effects.[4][5][13] Many benzenesulfonamide derivatives show potent, nanomolar-level inhibition of human CA isoforms (hCA I, hCA II, hCA VII, hCA IX).[13][14]

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Novel benzenesulfonamides carrying a benzamide moiety have demonstrated potent AChE inhibition with Kᵢ values in the nanomolar range.[14]

Table 3: Enzyme Inhibitory Activity of Novel Benzenesulfonamides

| Compound | Target Enzyme | Activity (Kᵢ) | Reference |

|---|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 nM | [14] |

| 3c | hCA II | 10.68 ± 0.98 nM | [14] |

| 3f | AChE | 8.91 ± 1.65 nM |[14] |

Anticonvulsant Activity

Several studies have highlighted the potential of benzenesulfonamide derivatives as anticonvulsant agents, an effect often linked to the inhibition of brain carbonic anhydrase isoforms.[13][15][16] In preclinical models, these compounds have shown high effectiveness and low neurotoxicity.[15][16] For instance, compound 12c showed a median effective dose (ED₅₀) of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, indicating potent anticonvulsant action.[16]

Key Experimental Protocols

To validate the potential biological activities of newly synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Anticancer MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Outlook

The 3-Bromo-2-fluorobenzenesulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established and diverse pharmacology of benzenesulfonamides, researchers can design and synthesize new derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic inclusion of bromine and fluorine atoms provides a unique handle for modulating structure-activity relationships.

Future work should focus on synthesizing a focused library of these derivatives and screening them against a wide panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes like carbonic anhydrases and kinases. Promising lead compounds identified through these in vitro studies will warrant further investigation in preclinical in vivo models to assess their efficacy and safety, paving the way for the next generation of sulfonamide-based therapeutics.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 13. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Sulfonamides Using 3-Bromo-2-fluorobenzenesulfonyl Chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities.[1] This application note provides a comprehensive guide for the synthesis of novel sulfonamides utilizing 3-Bromo-2-fluorobenzenesulfonyl chloride, a versatile and strategically functionalized building block. The presence of orthogonal bromo and fluoro substituents offers significant opportunities for post-synthetic modification, enabling the rapid generation of diverse chemical libraries for drug discovery and lead optimization. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization and purification, and offers insights into potential applications and troubleshooting.

Introduction: The Strategic Advantage of 3-Bromo-2-fluorobenzenesulfonyl Chloride

Sulfonamides are a critical class of organosulfur compounds that form the basis of numerous drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1] The synthesis of new sulfonamide derivatives is a key strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, target binding affinity, and lipophilicity.[2]

The choice of 3-Bromo-2-fluorobenzenesulfonyl chloride as a starting reagent is strategic. The sulfonyl chloride group is highly reactive towards nucleophilic attack by primary and secondary amines, providing a reliable method for forming the core sulfonamide linkage.[3][4] More importantly, the substituents on the aromatic ring offer distinct advantages:

-

Fluorine: The electron-withdrawing nature of the fluorine atom at the ortho-position enhances the electrophilicity of the sulfur atom, potentially increasing reaction rates. Its presence can also favorably modulate pKa, lipophilicity, and metabolic stability in the final compound.

-

Bromine: The bromine atom at the meta-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the sulfonamide scaffold.

This dual-functionalization makes 3-Bromo-2-fluorobenzenesulfonyl chloride an ideal starting material for building complex molecules and exploring structure-activity relationships (SAR) in drug development programs.

Reaction Mechanism and Core Principles

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.

A critical aspect of this reaction is the concurrent production of one equivalent of hydrogen chloride (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, the reaction is almost always conducted in the presence of a base to act as an HCl scavenger.[5] Common choices include non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine.

Caption: General reaction for the synthesis of novel sulfonamides.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a novel sulfonamide using benzylamine as a representative primary amine. The principles can be adapted for various primary and secondary amines.

3.1. Materials and Equipment

-

Reagents:

-

3-Bromo-2-fluorobenzenesulfonyl chloride (95% purity)

-

Benzylamine (≥99%)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂)

-

Pyridine (anhydrous, ≥99.8%)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Ice-water bath

-

Addition funnel

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Flash column chromatography system

-

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., benzylamine, 1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. The use of a base is crucial to neutralize the HCl generated during the reaction.[3]

-

Sulfonyl Chloride Addition: Dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel. Maintaining a low temperature helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light (254 nm). The reaction is complete upon the consumption of the limiting reagent (typically the sulfonyl chloride).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[3][6]

-

Flash Chromatography: Load the crude material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure sulfonamide.[3][7]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be an effective purification method.[3]

Characterization and Data

The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[8][9]

4.1. Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[8]

4.2. Representative Data for N-benzyl-3-bromo-2-fluorobenzenesulfonamide

The following table presents expected data for a representative product.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Yield | 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 (m, aromatic H), ~7.2-7.0 (m, benzyl Ar-H), ~5.5 (t, NH), ~4.2 (d, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals corresponding to aromatic carbons, benzyl carbons, and the C-Br/C-F carbons. |

| MS (ESI+) | m/z [M+H]⁺ calculated and found for C₁₃H₁₁BrFNO₂S |

| Purity (HPLC) | >95% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive amine (protonated), moisture in reagents/solvents, sulfonyl chloride has hydrolyzed. | Ensure anhydrous conditions. Use a fresh bottle of sulfonyl chloride. Confirm the correct amount of base was added. |

| Multiple Spots on TLC | Incomplete reaction, side reactions (e.g., double sulfonylation of primary amine). | Allow the reaction to run longer. Consider using a slight excess of the amine. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. |

| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a different purification method, such as recrystallization. |

Applications and Future Directions

The synthesized 3-bromo-2-fluorobenzenesulfonamides are not merely final products but versatile intermediates. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, rapidly generating a library of novel compounds. These derivatives can be screened for a wide range of biological activities, including but not limited to:

Caption: Workflow from synthesis to library generation.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. benchchem.com [benchchem.com]

- 12. Development of isatin-functionalized benzenesulfonamides as novel carbonic anhydrase II and VII inhibitors with antiepileptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry

Introduction: A Multifunctional Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. 3-Bromo-2-fluorobenzenesulfonyl chloride has emerged as a highly valuable scaffold due to the unique and orthogonal reactivity of its three key functional groups. Its structure offers a powerful combination for library synthesis and lead optimization: a reactive sulfonyl chloride for coupling with a vast array of amines, a fluorine atom to modulate physicochemical properties, and a bromine atom that serves as a versatile handle for late-stage functionalization via cross-coupling reactions.

This guide provides an in-depth look at the applications of 3-Bromo-2-fluorobenzenesulfonyl chloride, detailing not just the "how" but the "why" behind its use. We will explore its core reactivity, provide validated protocols for its incorporation into target molecules, and illustrate its strategic value in building complex and diverse chemical libraries.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 1214372-19-6[1][2] |

| Molecular Formula | C₆H₃BrClFO₂S[1][2] |

| Molecular Weight | 273.51 g/mol [2] |

| Appearance | Liquid[1][2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[1][3] |

Part 1: Core Reactivity and Strategic Rationale

The synthetic utility of 3-Bromo-2-fluorobenzenesulfonyl chloride is rooted in the distinct roles of its functional groups. Understanding these roles is crucial for designing efficient synthetic routes.

-

The Sulfonyl Chloride (-SO₂Cl) Moiety: This is the primary reactive site, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[4][5] The sulfonamide group is a privileged pharmacophore, present in a wide range of FDA-approved drugs, including antibiotics, diuretics, and kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry make it a key component for engaging with biological targets.

-

The Ortho-Fluorine (-F) Atom: The placement of a fluorine atom adjacent to the sulfonyl group is a deliberate design element. Fluorine's high electronegativity can significantly impact the molecule's properties:

-

Modulation of Acidity: It can lower the pKa of the resulting sulfonamide proton, potentially influencing binding affinity.

-

Metabolic Stability: It can block sites of oxidative metabolism, increasing the compound's half-life.

-

Conformational Control: The ortho-fluorine can influence the torsional angle of the aryl-sulfonamide bond, locking the molecule into a more favorable binding conformation.

-

Binding Interactions: It can participate in favorable hydrogen bonding or dipole-dipole interactions with protein residues.[6]

-

-

The Meta-Bromine (-Br) Atom: The bromine atom is a workhorse for synthetic diversification. It is relatively unreactive under the conditions of sulfonamide formation, allowing it to be carried through the initial coupling step. Subsequently, it serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups. This strategy of "build and diversify" is exceptionally powerful for structure-activity relationship (SAR) studies.

The logical flow of a typical synthesis using this reagent is visualized below.

Caption: Synthetic strategy using 3-Bromo-2-fluorobenzenesulfonyl chloride.

Part 2: Experimental Protocols

These protocols are designed to be robust and adaptable for a range of substrates. As with all chemical reactions, they should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a generic primary amine.

Causality Behind Choices:

-

Solvent (DCM): Dichloromethane is a good, relatively inert solvent for this reaction, dissolving both the sulfonyl chloride and many amine starting materials.

-

Base (Pyridine/Triethylamine): The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it unreactive. A non-nucleophilic base is required to scavenge this acid and drive the reaction to completion.[4]

-

Temperature (0 °C to RT): The reaction is often exothermic. Starting at 0 °C helps control the initial rate of reaction and minimize potential side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

Materials & Reagents:

-

3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 equiv)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (pyridine or triethylamine, 1.5 equiv) to the stirred amine solution.

-

Reagent Addition: Dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Work-up (Quenching): Once complete, dilute the reaction mixture with additional DCM. Carefully quench by adding 1M HCl and transfer to a separatory funnel.

-

Work-up (Extraction): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid or oil via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.

Caption: Workflow for the synthesis of a 3-bromo-2-fluorophenyl sulfonamide.

Protocol 2: Suzuki Cross-Coupling for Downstream Diversification

This protocol describes the diversification of the sulfonamide prepared in Protocol 1.

Causality Behind Choices:

-

Catalyst System (Pd/Ligand): Palladium catalysts are essential for facilitating the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki coupling cycle. A phosphine ligand is required to stabilize the palladium center and promote the catalytic activity.

-

Base (K₂CO₃/Cs₂CO₃): A base is required to activate the boronic acid for the transmetalation step. The choice of base can be critical and is often substrate-dependent.

-

Solvent System (Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Materials & Reagents:

-

3-Bromo-2-fluorophenyl sulfonamide (from Protocol 1, 1.0 equiv)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the 3-bromo-2-fluorophenyl sulfonamide (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (Dioxane/Water).

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C (or use microwave irradiation) for 2-16 hours.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield the final, diversified product.

Conclusion

3-Bromo-2-fluorobenzenesulfonyl chloride is more than just a reagent; it is a strategic tool for medicinal chemists. Its pre-installed handles for both core formation and late-stage diversification allow for the rapid exploration of chemical space around a privileged sulfonamide core. The ortho-fluorine substituent provides an additional layer of control over the molecule's pharmacological properties. The protocols outlined herein provide a reliable foundation for leveraging this versatile building block in the pursuit of novel therapeutic agents.

References

- 1. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 2. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 3. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 3-FLUOROBENZENESULFONYL CHLORIDE - Career Henan Chemical Co. [coreychem.com]

Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 3-Bromo-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of sulfonamides derived from 3-Bromo-2-fluorobenzenesulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of bromine and fluorine atoms on the benzenesulfonyl chloride moiety offers unique opportunities for downstream derivatization and modulation of physicochemical properties. This guide, designed for senior application scientists, offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for the synthesis of a diverse library of sulfonamide analogs.

Introduction: The Significance of Fluorinated and Brominated Sulfonamides